molecular formula C9H11NO3 B2390341 methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 883291-18-7

methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2390341
CAS No.: 883291-18-7
M. Wt: 181.191
InChI Key: GQONSFBVZIROQL-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrrole with an aldehyde, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxamide: Contains a carboxamide group instead of a carboxylate group.

    Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: The carboxylate group is replaced by a carboxylic acid group.

Uniqueness

Methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its formyl group allows for further functionalization, while the methyl ester provides stability and solubility in organic solvents.

Properties

IUPAC Name

methyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-7(4-11)6(2)10-8(5)9(12)13-3/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQONSFBVZIROQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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